molecular formula C23H25Cl2N3O2 B194390 脱氢阿立哌唑 CAS No. 129722-25-4

脱氢阿立哌唑

货号 B194390
CAS 编号: 129722-25-4
分子量: 446.4 g/mol
InChI 键: CDONPRYEWWPREK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dehydroaripiprazole is the primary active metabolite of Aripiprazole, an atypical antipsychotic . It is used in the treatment of a wide variety of mood and psychotic disorders, such as schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette’s syndrome .


Synthesis Analysis

Aripiprazole is mainly metabolized by human cytochrome P450 (CYP) isozymes CYP3A4 and CYP2D6 to Dehydroaripiprazole and several other metabolites . In turn, Dehydroaripiprazole is metabolized only by CYP3A4 and CYP2D6 into several components, and the derived metabolites are excreted in urine or feces .


Molecular Structure Analysis

The molecular formula of Dehydroaripiprazole is C23H25Cl2N3O2 . The average mass is 446.370 Da and the monoisotopic mass is 445.132385 Da .


Chemical Reactions Analysis

Aripiprazole and its primary active metabolite, Dehydroaripiprazole, have been shown to induce mitochondrial toxicity, causing robust declines in cellular ATP and viability . They directly inhibit respiratory complex I through its ubiquinone-binding channel .


Physical And Chemical Properties Analysis

The density of Dehydroaripiprazole is 1.3±0.1 g/cm3. Its boiling point is 654.4±55.0 °C at 760 mmHg. The vapour pressure is 0.0±2.0 mmHg at 25°C. The enthalpy of vaporization is 96.4±3.0 kJ/mol. The flash point is 349.6±31.5 °C .

科学研究应用

Application in Psychiatry

Dehydroaripiprazole, the primary active metabolite of the antipsychotic medication Aripiprazole, has been studied in the field of psychiatry .

Summary of the Application

Aripiprazole and its primary active metabolite, Dehydroaripiprazole, are used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder . They function as partial agonists at dopamine receptors in the brain .

Methods of Application

The application of Dehydroaripiprazole in this context is typically through oral administration of Aripiprazole, which is then metabolized in the body to produce Dehydroaripiprazole .

Results or Outcomes

Despite their clinical efficacy, these drugs are associated with extrapyramidal syndromes (EPS), such as Parkinsonism, in approximately 5 to 15% of patients . Research has shown that Aripiprazole and Dehydroaripiprazole can induce mitochondrial toxicity, leading to declines in cellular ATP and viability .

Application in Pharmacokinetics

Dehydroaripiprazole has also been studied in the field of pharmacokinetics .

Summary of the Application

Pharmacokinetic studies aim to understand the absorption, distribution, metabolism, and excretion of drugs. In this context, Dehydroaripiprazole is of interest as it is a major metabolite of Aripiprazole .

Methods of Application

In pharmacokinetic studies, methods such as liquid chromatography coupled to tandem mass spectrometry are used to determine the levels of Aripiprazole and Dehydroaripiprazole in human plasma .

Results or Outcomes

The results of these studies can provide valuable information about the metabolism of Aripiprazole and the formation of Dehydroaripiprazole, which can help in optimizing dosage regimens .

Application in Neurobiology

Dehydroaripiprazole has been studied in the field of neurobiology .

Summary of the Application

Research has shown that antipsychotic drugs like Aripiprazole and its primary active metabolite, Dehydroaripiprazole, can induce mitochondrial toxicity, leading to declines in cellular ATP and viability . This has implications for understanding the side effects of these drugs, such as movement disorders .

Methods of Application

In this research, clinically-relevant drug concentrations were combined with multiscale model systems to study the effects of Aripiprazole and Dehydroaripiprazole .

Results or Outcomes

The study found that Aripiprazole and Dehydroaripiprazole can directly inhibit respiratory complex I through its ubiquinone-binding channel . This resulted in structural damage to mitochondria in the brain and thoracic muscle of adult Drosophila melanogaster, consistent with locomotor dysfunction .

Application in Therapeutic Drug Monitoring

Dehydroaripiprazole has been used in therapeutic drug monitoring (TDM) studies .

Summary of the Application

TDM is an important tool for monitoring the pharmacokinetics of drugs like Aripiprazole and its metabolite, Dehydroaripiprazole, adjusting the dosage, and achieving more effective and safer treatment .

Methods of Application

In TDM studies, high-performance liquid chromatography is used to test the serum concentrations of Aripiprazole and Dehydroaripiprazole .

Results or Outcomes

The study found that comedication with second-generation antipsychotics resulted in lower concentration-to-dose ratios of Aripiprazole and Dehydroaripiprazole compared with Aripiprazole monotherapy . This information can help in optimizing dosage regimens .

Application in Forensic Settings

Dehydroaripiprazole has been studied in forensic settings .

Summary of the Application

In forensic settings, the serum levels of Aripiprazole and Dehydroaripiprazole can be monitored to understand the clinical response and side effects . This can help improve antipsychotic drug therapy in these settings .

Methods of Application

The application involves testing the serum levels of Aripiprazole and Dehydroaripiprazole . This can be done using various laboratory techniques .

Results or Outcomes

The study found that serum levels of Aripiprazole and Dehydroaripiprazole were highly variable between individuals . Distinct ranges were associated with good therapeutic response and minimal side effects .

Application in Cellular Bioenergetics

Dehydroariprazole has been studied in the field of cellular bioenergetics .

Summary of the Application

Research has shown that Aripiprazole and Dehydroaripiprazole can induce mitochondrial toxicity, leading to robust declines in cellular ATP and viability . This has implications for understanding the side effects of these drugs .

Methods of Application

In this research, clinically-relevant drug concentrations were combined with multiscale model systems to study the effects of Aripiprazole and Dehydroaripiprazole .

Results or Outcomes

The study found that both Aripiprazole and Dehydroaripiprazole promote cell death in a galactose-selective manner . Both compounds induced cell death after 18 h treatment, with a significant increase at 10 μM .

属性

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDONPRYEWWPREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156225
Record name Dehydroaripiprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroaripiprazole

CAS RN

129722-25-4
Record name Dehydroaripiprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydroaripiprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129722-25-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDROARIPIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S514OZH3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Aripiprazole (Formula VIA; 15 g, 0.03 mol) was dissolved in anhydrous tetrahydrofuran (360 mL). Trifluoroacetic acid (12 mL, 0.16 mol) was added to the clear solution. 1,2-Dichloro-4,5-dicyano quinone (24.3 g, 0.11 mol) was added and the mixture was stirred at room temperature under nitrogen atmosphere. The reaction was stirred for 40 minutes and TLC showed no starting material remaining Water (1.5 L) was added then reaction mixture basified with 50% aq NaOH until pH 12. The reaction mixture was extracted with dichloromethane (3×1 L) and the combined organics were dried (MgSO4) to give the crude product. This was purified by column chromatography on silica eluting with dichloromethane to 10% methanol/dichloromethane. The product was further purified by recrystallisation from 2-propanol to give the desired product (13.7 g, 92%) as an off white solid. 1H-NMR (400 MHz, CDCl3) δ 12.33 (1H, br s), 7.72 (1H, d), 7.42 (1H, d), 7.16-7.11 (2H, m), 6.98-6.93 (1H, dd), 6.83-6.79 (2H, m), 6.53 (1H, d), 4.10 (2H, t), 3.09 (4H, br s), 2.67 (4H, br s), 2.52 (2H, t), 1.93-1.70 (4H, m). LCMS (acidic method) [M+H]+ 446.02, rt 14.246 min.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1,2-Dichloro-4,5-dicyano quinone
Quantity
24.3 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydroaripiprazole
Reactant of Route 2
Reactant of Route 2
Dehydroaripiprazole
Reactant of Route 3
Dehydroaripiprazole
Reactant of Route 4
Dehydroaripiprazole
Reactant of Route 5
Dehydroaripiprazole
Reactant of Route 6
Reactant of Route 6
Dehydroaripiprazole

Citations

For This Compound
858
Citations
KM Kirschbaum, MJ Müller, J Malevani… - The World Journal of …, 2008 - Taylor & Francis
… metabolite dehydroaripiprazole. In this study, aripiprazole and dehydroaripiprazole serum … Mean concentrations of the active metabolite dehydroaripiprazole amounted to 40% of the …
Number of citations: 126 www.tandfonline.com
SK Lin, CK Chen, YL Liu - Journal of clinical psychopharmacology, 2011 - journals.lww.com
… its active metabolite dehydroaripiprazole and their clinical … of aripiprazole and dehydroaripiprazole. Patients with a … higher plasma concentration of dehydroaripiprazole …
Number of citations: 30 journals.lww.com
E Molden, H Lunde, N Lunder… - Therapeutic drug …, 2006 - journals.lww.com
… + dehydroaripiprazole. In … dehydroaripiprazole is 25% to 30% less than aripiprazole, suggesting that variability of aripiprazole is partly determined by metabolism to dehydroaripiprazole…
Number of citations: 99 journals.lww.com
HC Huang, CH Liu, TH Lan, TM Hu, HJ Chiu… - … of Chromatography B, 2007 - Elsevier
Aripiprazole is a novel antipsychotic drug for the treatment of schizophrenia and schizoaffective disorders. In this study, a new method using gas chromatography–mass spectrometry (…
Number of citations: 65 www.sciencedirect.com
CJ Bachmann, A Rieger-Gies… - Therapeutic drug …, 2008 - journals.lww.com
… ) of aripiprazole and its metabolite dehydroaripiprazole were assessed using high-performance … The mean dehydroaripiprazole serum concentration was 51.6±22.3 ng/mL (range, 30.0-…
Number of citations: 57 journals.lww.com
RB Waade, H Christensen, I Rudberg… - Therapeutic drug …, 2009 - journals.lww.com
… in the subsequent metabolism of dehydroaripiprazole. Involvement of metabolic pathways of … and dehydroaripiprazole were monitored in the present study, as dehydroaripiprazole has …
Number of citations: 88 journals.lww.com
JR Kim, HB Seo, JY Cho, DH Kang… - British journal of …, 2008 - Wiley Online Library
… dehydroaripiprazole in the corresponding central compartment, respectively. Since the molecular weight of dehydroaripiprazole … Since the amount of dehydroaripiprazole converted from …
Number of citations: 55 bpspubs.onlinelibrary.wiley.com
Y Nagasaka, K Oda, T Iwatsubo… - … & drug disposition, 2012 - Wiley Online Library
… Aripiprazole and dehydroaripiprazole also had inhibition … concentrations of aripiprazole and dehydroaripiprazole to their IC 50 … In contrast, aripiprazole and dehydroaripiprazole showed …
Number of citations: 30 onlinelibrary.wiley.com
T Suzuki, K Mihara, A Nakamura, G Nagai… - Therapeutic drug …, 2011 - journals.lww.com
The CYP2D6* 10 (* 10) allele that causes decreased CYP2D6 activity is present in Asians with a high frequency of approximately 50%. We studied the effects of the* 10 allele on the …
Number of citations: 74 journals.lww.com
G Nagai, K Mihara, A Nakamura… - Therapeutic Drug …, 2017 - ingentaconnect.com
… Dehydroaripiprazole is further hydroxylated and N-… Dehydroaripiprazole has similar pharmacological properties to the … Both aripiprazole and dehydroaripiprazole are substrates of P-…
Number of citations: 6 www.ingentaconnect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。